Carteololhydrochlorid
Übersicht
Beschreibung
Carteololhydrochlorid ist ein nicht-selektiver Beta-Adrenorezeptor-Antagonist, der hauptsächlich zur Behandlung von Glaukom und Bluthochdruck eingesetzt wird. Es ist bekannt für seine Fähigkeit, den Augeninnendruck zu senken, was es zu einem wertvollen Medikament zur Behandlung von chronischem Offenwinkelglaukom und Augeninnendruckerhöhung macht .
Wissenschaftliche Forschungsanwendungen
Carteololhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der Untersuchung von Beta-Adrenorezeptor-Antagonisten verwendet.
Biologie: Forscher verwenden es, um die Auswirkungen von Betablockern auf zelluläre Prozesse und Rezeptorinteraktionen zu untersuchen.
Medizin: Es wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Glaukom, Bluthochdruck und Arrhythmien untersucht.
Industrie: This compound wird in der Formulierung von Augenlösungen für den klinischen Einsatz verwendet .
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die nicht-selektive Blockade von Beta-1- und Beta-2-Adrenorezeptoren. Diese Blockade reduziert die Produktion von Kammerwasser im Auge und senkt so den Augeninnendruck. Darüber hinaus hat es eine intrinsische sympathomimetische Aktivität, die zu seinen therapeutischen Wirkungen beiträgt. This compound wirkt auch als Antagonist an Serotonin-5-HT1A- und 5-HT1B-Rezeptoren .
Wirkmechanismus
Mode of Action
Carteolol hydrochloride acts as a non-selective beta-adrenergic receptor-blocking agent . The primary mechanism of its ocular hypotensive action in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .
Biochemical Pathways
The biochemical pathways affected by Carteolol hydrochloride primarily involve the adrenergic signaling pathway . By blocking the β1 and β2 adrenergic receptors, Carteolol hydrochloride inhibits the normal adrenergic signaling pathway, leading to a decrease in aqueous humor production .
Pharmacokinetics
Carteolol hydrochloride has a bioavailability of 85% . It is metabolized in the liver, with the active metabolite being 8-hydrocarteolol . The elimination half-life of Carteolol hydrochloride is between 6-8 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of Carteolol hydrochloride’s action primarily involve a reduction in intraocular pressure . This is achieved with little or no effect on pupil size or accommodation, in contrast to the miosis which cholinergic agents are known to produce .
Biochemische Analyse
Biochemical Properties
Carteolol Hydrochloride is a beta blocker, or an antagonist of the β-adrenergic receptors . It is selective for the β1-adrenergic receptor and has intrinsic sympathomimetic activity . In addition to being a beta blocker, Carteolol Hydrochloride has also been found to act as a serotonin 5-HT1A and 5-HT1B receptor antagonist .
Cellular Effects
Carteolol Hydrochloride, when applied topically to the eye, reduces elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma . Elevated intraocular pressure is a major risk factor in the pathogenesis of glaucomatous visual field loss and optic nerve damage .
Molecular Mechanism
The primary mechanism of the ocular hypotensive action of Carteolol Hydrochloride in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .
Temporal Effects in Laboratory Settings
It is known that Carteolol Hydrochloride reduces intraocular pressure with little or no effect on pupil size or accommodation .
Metabolic Pathways
The metabolic pathways of Carteolol Hydrochloride involve the liver, with active metabolite 8-hydrocarteolol . The drug has a bioavailability of 85% and an elimination half-life of 6-8 hours . It is excreted through the kidneys (50-70%) .
Vorbereitungsmethoden
Die Herstellung von Carteololhydrochlorid umfasst mehrere synthetische Schritte:
Herstellung von 3-Amino-2-Cyclohexenon: Dieser Zwischenstoff wird durch eine Reihe von Reaktionen ausgehend von Cyclohexanon synthetisiert.
Herstellung von Tetrahydro-2,5(1H,6H)-chinolindion: Diese Verbindung wird durch Umsetzen von 3-Amino-2-Cyclohexenon mit geeigneten Reagenzien erhalten.
Herstellung von 5-Hydroxy-3,4-dihydro-2(1H)-chinolon: Dieser Schritt beinhaltet die Hydroxylierung von Tetrahydro-2,5(1H,6H)-chinolindion.
Herstellung von 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-chinolon: Dieser Zwischenstoff wird durch Umsetzen von 5-Hydroxy-3,4-dihydro-2(1H)-chinolon mit Epichlorhydrin synthetisiert.
Herstellung von this compound: Der letzte Schritt beinhaltet die Reaktion von 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-chinolon mit tert-Butylamin, gefolgt von Salzsäure zur Bildung von this compound.
Analyse Chemischer Reaktionen
Carteololhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinolonderivate zu bilden.
Reduktion: Reduktionsreaktionen können es in verschiedene Hydrochinolinderivate umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Chinolonring, um verschiedene Analoga zu bilden.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Carteololhydrochlorid wird mit anderen Beta-Adrenorezeptor-Antagonisten wie Timolol, Betaxolol und Levobunolol verglichen:
Timolol: Ähnlich in seiner nicht-selektiven Beta-blockierenden Aktivität, aber ohne intrinsische sympathomimetische Aktivität.
Betaxolol: Ein selektiver Beta-1-Adrenorezeptor-Antagonist mit weniger Nebenwirkungen auf das Atmungssystem.
Levobunolol: Ein weiterer nicht-selektiver Betablocker, der zur Behandlung von Glaukom eingesetzt wird, ähnlich in seiner Wirksamkeit wie this compound, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften
This compound zeichnet sich durch seine einzigartige Kombination aus nicht-selektiver Beta-blockierender und intrinsischer sympathomimetischer Aktivität aus, was es zu einem vielseitigen und wirksamen Therapeutikum macht.
Eigenschaften
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-06-7 (Parent) | |
Record name | Carteolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045478 | |
Record name | Carteolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51781-21-6 | |
Record name | Carteolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carteolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | carteolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | carteolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carteolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARTEOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carteolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. [] This blockade inhibits the effects of adrenaline and noradrenaline on these receptors. []
A: In the eye, this blockade reduces the production of aqueous humor, leading to a decrease in intraocular pressure. [] This effect makes it beneficial in treating glaucoma and ocular hypertension. [, , ]
A: Yes, Carteolol Hydrochloride also possesses moderate intrinsic sympathomimetic activity (ISA). [, , ] This property means it can weakly stimulate beta-adrenergic receptors, potentially mitigating some of the side effects associated with complete beta-blockade. []
A: While Carteolol Hydrochloride effectively lowers intraocular pressure similar to other beta-blockers, its ISA may contribute to a potentially more favorable effect on heart rate, particularly in patients with pre-existing bradycardia. [, ]
A: The molecular formula of Carteolol Hydrochloride is C16H24N2O3·HCl, and its molecular weight is 328.84 g/mol. [, ]
A: Yes, UV spectrophotometry studies show that Carteolol Hydrochloride has a maximum absorption wavelength (λ max) at 229 nm. [] This information is valuable for analytical methods development and quality control. [, ]
A: While the precise structural basis for ISA is not fully elucidated within the provided papers, it's suggested that the presence of specific substituents on the quinolinone ring system might play a role. []
A: Carteolol Hydrochloride shares a similar quinolinone core structure with other beta-blockers, but variations in side chains contribute to differences in pharmacodynamic and pharmacokinetic properties like potency, selectivity for beta-receptor subtypes, and duration of action. [, ]
A: Research indicates that Carteolol Hydrochloride can be susceptible to degradation in certain ophthalmic solutions, particularly in the presence of other drugs. [] Formulation strategies are crucial to ensure its stability and efficacy.
A: Researchers have explored various formulation approaches, including the use of long-acting formulations based on alginic acid. [] These formulations can prolong drug release, potentially improving patient compliance and reducing systemic side effects. []
A: Studies on long-acting capsules of Carteolol Hydrochloride demonstrate prolonged plasma concentration without significant accumulation of the drug compared to conventional tablet formulations. [] This prolonged release allows for once-daily dosing, enhancing patient convenience. []
A: Carteolol Hydrochloride is well-absorbed after oral administration, with peak plasma concentrations achieved within a few hours. [, ] It distributes widely throughout the body, except for limited penetration across the blood-brain barrier. [, ]
A: Carteolol Hydrochloride is primarily eliminated through hepatic metabolism, with a small portion excreted unchanged in the urine. [] The major metabolite, 8-hydroxycarteolol, exhibits pharmacologic activity similar to the parent drug. []
A: The elimination half-life of Carteolol Hydrochloride in humans ranges from 4 to 7 hours. [, ] This relatively short half-life necessitates multiple daily doses for conventional formulations to maintain therapeutic drug levels. [, ]
A: Yes, Carteolol Hydrochloride can interact with other drugs that are metabolized by the same hepatic enzymes, potentially affecting the serum concentrations of either drug. [] For example, co-administration with haloperidol can increase haloperidol serum concentrations. []
A: Researchers have employed various in vitro models, including cultured human corneal epithelial cells (HCECs), to investigate the protective effects of Carteolol Hydrochloride against UVB-induced damage. [] These studies demonstrate its ability to attenuate cell death and reduce the production of reactive oxygen species (ROS). [, ]
A: Studies using a mouse model of laser-induced choroidal neovascularization (CNV) highlight the anti-inflammatory effects of Carteolol Hydrochloride. [] These findings suggest potential benefits beyond its IOP-lowering effects. [, ]
A: While Carteolol Hydrochloride is generally well-tolerated, systemic side effects, though uncommon, can occur due to its absorption into the systemic circulation. [, ]
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is a widely used technique for quantifying Carteolol Hydrochloride in biological samples. []
A: Yes, researchers have explored alternative approaches like chronocoulumetry for studying the adsorption and extraction behaviors of Carteolol Hydrochloride on modified electrodes. [] This method offers a sensitive and selective approach for its determination in urine samples. []
A: The dissolution rate of Carteolol Hydrochloride from its dosage form plays a crucial role in its absorption and overall bioavailability. [, ] Formulation strategies, such as the use of different excipients or particle size reduction, can be employed to optimize its dissolution characteristics.
A: Analytical methods for Carteolol Hydrochloride quantification require rigorous validation to ensure their accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [, ]
A: Carteolol Hydrochloride, a synthetic quinolinone derivative, was first synthesized in the late 20th century. Its pharmacological properties as a non-selective beta-blocker led to its development and introduction as a therapeutic agent for hypertension and glaucoma. [, ]
A: Yes, emerging research explores the potential use of topical beta-blockers like Timolol Maleate and Carteolol Hydrochloride in treating superficial infantile hemangiomas. [, , ] These findings highlight the potential for repurposing existing drugs based on a deeper understanding of their molecular mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.